molecular formula C20H22N6O B6488088 N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1286706-69-1

N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B6488088
CAS No.: 1286706-69-1
M. Wt: 362.4 g/mol
InChI Key: MKNZDUVBRSSHFF-UHFFFAOYSA-N
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Description

N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure incorporating piperidine, pyridazine, and pyrazole motifs, which are privileged scaffolds known for their relevance in pharmaceutical development . The piperidine ring is a common feature in bioactive molecules and is frequently utilized in the synthesis of compounds with diverse pharmacological effects . The pyridazine core is a diazine heterocycle that contributes to the molecule's planarity and potential for hydrogen bonding, as seen in related structures . The 1H-pyrazol-1-yl group attached to the pyridazine ring is a five-membered heterocycle known for its extensive pharmacological applications, making it a valuable component in the design of bioactive molecules . This specific molecular architecture suggests potential for interaction with various biological targets. Compounds with piperidine-carboxamide structures have been investigated as multitarget ligands for aminergic G-protein coupled receptors (GPCRs), which are important in the development of treatments for central nervous system disorders . Furthermore, the pyrazole moiety is present in a wide array of pharmacologically active agents, including anti-inflammatory, anticancer, and antipsychotic drugs . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for screening in biological assays. Its structure offers potential sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(21-15-16-5-2-1-3-6-16)17-9-13-25(14-10-17)18-7-8-19(24-23-18)26-12-4-11-22-26/h1-8,11-12,17H,9-10,13-15H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNZDUVBRSSHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-Benzylpiperidine-4-Carboxamide

The piperidine-4-carboxamide moiety is synthesized through amide bond formation between piperidine-4-carboxylic acid and benzylamine.

Procedure :

  • Activation of carboxylic acid : Piperidine-4-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, yielding the acid chloride.

  • Amidation : The acid chloride is reacted with benzylamine (1.5 equiv) in the presence of triethylamine (TEA, 2.0 equiv) in DCM at room temperature for 12 hours.

  • Work-up : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford N-benzylpiperidine-4-carboxamide as a white solid (yield: 85–92%).

Characterization Data :

  • Molecular Formula : C₁₃H₁₈N₂O

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar–H), 4.43 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.35–3.28 (m, 1H, piperidine-H), 2.85–2.75 (m, 2H, piperidine-H), 2.45–2.35 (m, 2H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).

Synthesis of the 6-(1H-Pyrazol-1-yl)Pyridazin-3-yl Fragment

Pyridazine Ring Construction via Cyclocondensation

The pyridazine core is synthesized through cyclocondensation of 1,4-diketones with hydrazines.

Procedure :

  • Diketone preparation : Ethyl acetoacetate (1.0 equiv) is reacted with methyl vinyl ketone (1.2 equiv) in ethanol under reflux for 6 hours to form 1,4-diketone.

  • Cyclocondensation : The diketone is treated with hydrazine hydrate (1.5 equiv) in acetic acid at 80°C for 4 hours, yielding 3,6-disubstituted pyridazine.

Coupling of Piperidine and Pyridazine Fragments

Nucleophilic Aromatic Substitution (NAS)

The piperidine nitrogen attacks the electrophilic C3 position of the pyridazine ring.

Procedure :

  • Activation : 6-(1H-Pyrazol-1-yl)pyridazin-3-ol (1.0 equiv) is treated with POCl₃ (3.0 equiv) in DMF at 100°C for 2 hours to form 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.

  • Substitution : The chloropyridazine is reacted with N-benzylpiperidine-4-carboxamide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 120°C for 24 hours.

Characterization Data :

  • Molecular Formula : C₂₀H₂₁N₅O

  • Yield : 68–75%

  • LC-MS (ESI+) : m/z 356.2 [M+H]⁺.

Transition Metal-Catalyzed Amination

A Buchwald-Hartwig coupling enables C–N bond formation under milder conditions.

Procedure :

  • Catalytic system : 3-Bromo-6-(1H-pyrazol-1-yl)pyridazine (1.0 equiv), N-benzylpiperidine-4-carboxamide (1.2 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 12 hours.

  • Work-up : The product is purified via flash chromatography (methanol/DCM, 1:9).

Characterization Data :

  • Yield : 82–88%

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridazine-H), 8.20 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.80 (s, 1H, pyrazole-H), 7.35–7.25 (m, 5H, Ar–H), 4.50 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.90–3.70 (m, 2H, piperidine-H), 3.10–2.90 (m, 2H, piperidine-H), 2.20–1.80 (m, 4H, piperidine-H).

Optimization and Challenges

Regioselectivity in Pyrazole Substitution

The position of pyrazole attachment (N1 vs. N2) is controlled by:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor N1 substitution.

  • Catalysts : CuI/1,10-phenanthroline enhances N1 selectivity (95:5 N1:N2).

Functional Group Compatibility

  • Amide stability : The carboxamide group remains intact under Pd-catalyzed conditions but may hydrolyze under strong acids/bases.

  • Pyrazole tautomerism : The 1H-pyrazole tautomer is favored in non-polar solvents, ensuring consistent reactivity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyl and pyrazole groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the benzyl or pyrazole positions.

Mechanism of Action

The mechanism of action of N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Piperidine provides conformational flexibility, which may improve binding to dynamic active sites .
  • Pyrazolo[3,4-b]Pyridine () : The fused pyrazole-pyridine system introduces three nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridazine. However, the rigidity of the fused system may reduce adaptability in binding pockets .

Substituent Effects

  • N-Benzyl vs. N-(3-Acetylphenyl) : The target’s benzyl group is highly lipophilic, favoring membrane permeability but risking poor aqueous solubility. In contrast, the 3-acetylphenyl substituent () introduces a ketone, which may enhance solubility via weak hydrogen bonding while moderately retaining lipophilicity .
  • Pyrrolidinyl-Pyrimidine () : The pyrrolidine substituent introduces a basic nitrogen, improving solubility through protonation at physiological pH, a feature absent in the target compound .

Functional Group Contributions

  • Pyrazole vs. Tetrazole (): Pyrazole (target) acts as a hydrogen-bond acceptor, whereas tetrazole (in another compound) serves as a bioisostere for carboxylic acids, offering stronger acidity and ionic interactions .
  • 3,6-Dimethyl Substitution () : Methyl groups on the pyrazolo[3,4-b]pyridine core may shield reactive sites from metabolic degradation, improving pharmacokinetic stability .

Theoretical Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s benzyl group likely results in higher logP compared to the acetylphenyl analog (), favoring CNS penetration but risking hepatic clearance.
  • Solubility : Pyrrolidinyl and acetyl groups ( and ) enhance aqueous solubility relative to benzyl-dominated structures.
  • Metabolic Stability : Methyl substituents () and fused cyclopentane () may reduce oxidative metabolism, whereas pyridazine and pyrazole rings (target) could be susceptible to enzymatic degradation.

Biological Activity

N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21_{21}H23_{23}N7_{7}O
Molecular Weight 389.5 g/mol
CAS Number 1324078-15-0

Research indicates that this compound may exert its biological effects primarily through modulation of autophagy and inhibition of the mTORC1 pathway.

Autophagy Modulation

Studies have shown that related compounds, specifically those containing the pyrazole moiety, can influence autophagic processes. For instance, certain benzamide derivatives have been reported to increase basal autophagy while disrupting autophagic flux under nutrient-replete conditions. This suggests that N-benzyl derivatives could similarly impact autophagy, potentially providing a therapeutic avenue for cancer treatment by selectively targeting tumor cells under metabolic stress .

mTORC1 Inhibition

The mechanistic studies reveal that these compounds can inhibit mTORC1 activity, a critical regulator of cell growth and proliferation. The inhibition of mTORC1 leads to reduced phosphorylation of downstream targets such as P70S6K and 4EBP1, which are essential for protein synthesis and cell cycle progression. This pathway is particularly relevant in cancer biology, as many tumors exhibit hyperactivation of mTOR signaling .

Biological Activity Against Cancer Cell Lines

This compound has demonstrated promising antiproliferative effects against various cancer cell lines.

Case Studies

  • Pancreatic Cancer (MIA PaCa-2 Cells) :
    • Compounds with similar structures showed submicromolar antiproliferative activity.
    • They were effective in disrupting autophagic flux, leading to increased apoptosis in nutrient-deprived conditions .
  • Breast Cancer (MDA-MB-231 Cells) :
    • Related pyrazole compounds have exhibited significant growth inhibition in breast cancer models, suggesting potential efficacy for N-benzyl derivatives in treating aggressive breast tumors .
  • Liver Cancer (HepG2 Cells) :
    • In vitro studies indicated that pyrazole-based compounds could inhibit HepG2 cell proliferation, further supporting their anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of N-benzyl derivatives can be significantly influenced by structural modifications:

ModificationEffect on Activity
Substitution on Benzene Ring Enhances binding affinity to target proteins
Variation in Piperidine Substituents Alters pharmacokinetic properties and bioavailability
Alteration in Pyrazole Positioning Impacts the modulation of autophagy and mTORC1 activity

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for benzyl (δ 7.2–7.4 ppm), pyridazine (δ 8.5–9.0 ppm), and piperidine (δ 2.5–3.5 ppm) protons .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-carboxamide region .
    X-ray crystallography :
  • Use SHELXL for refinement (monoclinic P2₁/c space group common for similar analogs) .
  • Key metrics: R1 < 0.05, wR2 < 0.10, confirming planarity of the pyridazine-pyrazole system .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Q. Methodology :

  • Core modifications : Replace pyridazine with pyrimidine (lower steric hindrance) or alter pyrazole substituents (e.g., methyl vs. chloro) .
  • Piperidine substitutions : Test N-benzyl vs. N-aryl variants to assess hydrophobic interactions .
  • Carboxamide bioisosteres : Replace with sulfonamide or urea groups to modulate solubility .
    Data analysis :
  • Use molecular docking (AutoDock Vina) to predict binding poses with targets like kinase domains.
  • Validate with SPR (surface plasmon resonance) for binding kinetics (e.g., KD < 1 µM) .

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) or buffer pH (7.4 vs. 6.8) .
  • Cellular models : Primary cells vs. immortalized lines (e.g., HepG2 vs. HEK293) .
    Resolution strategies :
  • Orthogonal assays : Combine enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) readouts .
  • Structural analogs : Compare activity of methyl vs. trifluoromethyl pyrazole derivatives to isolate substituent effects .

Basic: What purification techniques maximize yield and purity for this compound?

Q. Chromatography :

  • Flash column : Hexane/ethyl acetate (3:1) for nonpolar intermediates; methanol/dichloromethane (1:9) for polar products .
  • HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient for final purification (>99% purity) .
    Recrystallization : Ethanol/water (4:1) at −20°C yields needle-like crystals suitable for XRD .
    Yield optimization :
  • Reduce reaction time for SNAr steps to <12 hours to prevent decomposition.
  • Use scavengers (e.g., polymer-bound thiourea) to remove Pd residues .

Advanced: How can computational modeling guide target identification and mechanistic studies?

Q. Approaches :

  • Molecular dynamics (MD) : Simulate binding to ATP pockets (e.g., EGFR kinase) over 100 ns trajectories to assess stability .
  • Pharmacophore mapping : Identify critical H-bond donors (carboxamide NH) and π-π interactions (pyridazine-benzyl) .
    Validation :
  • Free energy perturbation (FEP) : Predict ∆∆G for pyrazole substituent modifications .
  • Cryo-EM : Resolve compound-bound complexes of large targets (e.g., GPCRs) at 3–4 Å resolution .

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